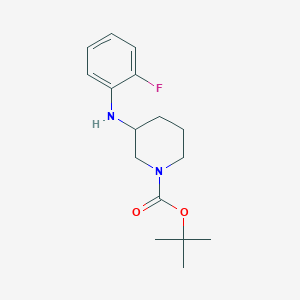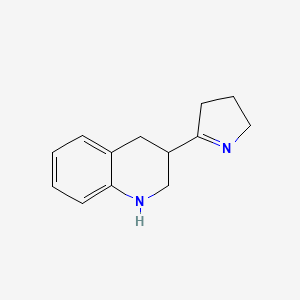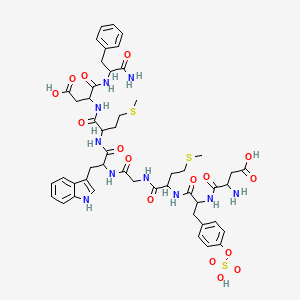
2-(3-Chloro-5-fluorophenyl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Chloro-5-fluorophenyl)pyrrolidine is a chemical compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a chloro and a fluoro substituent on the phenyl ring, which is attached to the pyrrolidine ring. Pyrrolidines are known for their versatility in medicinal chemistry and have been widely studied for their biological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-5-fluorophenyl)pyrrolidine typically involves the reaction of 3-chloro-5-fluoroaniline with a suitable pyrrolidine derivative. One common method is the nucleophilic substitution reaction where the aniline derivative reacts with a halogenated pyrrolidine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography and crystallization would be employed to achieve high-quality product .
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Chloro-5-fluorophenyl)pyrrolidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of the chloro or fluoro substituents, resulting in different pyrrolidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro or fluoro positions, leading to the formation of new derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce dehalogenated pyrrolidine derivatives. Substitution reactions can result in a variety of new compounds with different functional groups .
Aplicaciones Científicas De Investigación
2-(3-Chloro-5-fluorophenyl)pyrrolidine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Mecanismo De Acción
The mechanism of action of 2-(3-Chloro-5-fluorophenyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or bind to receptors that regulate cellular processes. The exact mechanism depends on the specific biological context and the target molecules involved .
Comparación Con Compuestos Similares
Similar Compounds
3-Chloro-5-fluorophenylpyrrolidine: Similar structure but without the pyrrolidine ring.
2-(3-Chloro-5-fluorophenyl)pyrrole: Contains a pyrrole ring instead of a pyrrolidine ring.
2-(3-Chloro-5-fluorophenyl)piperidine: Contains a piperidine ring instead of a pyrrolidine ring.
Uniqueness
2-(3-Chloro-5-fluorophenyl)pyrrolidine is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The pyrrolidine ring also contributes to its distinct three-dimensional structure, which can affect its binding affinity to various molecular targets .
Propiedades
Fórmula molecular |
C10H11ClFN |
|---|---|
Peso molecular |
199.65 g/mol |
Nombre IUPAC |
2-(3-chloro-5-fluorophenyl)pyrrolidine |
InChI |
InChI=1S/C10H11ClFN/c11-8-4-7(5-9(12)6-8)10-2-1-3-13-10/h4-6,10,13H,1-3H2 |
Clave InChI |
LFYUKIRTOWJMTO-UHFFFAOYSA-N |
SMILES canónico |
C1CC(NC1)C2=CC(=CC(=C2)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2R,3R,4R,5S,6S)-2-[[(2R,3R,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3,5-dihydroxy-6-methyloxan-4-yl] 4-hydroxy-3,5-dimethoxybenzoate](/img/structure/B15146561.png)
![Sodium 2-[(3-bromo-4-hydroxyphenyl)(3-bromo-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonate](/img/structure/B15146579.png)
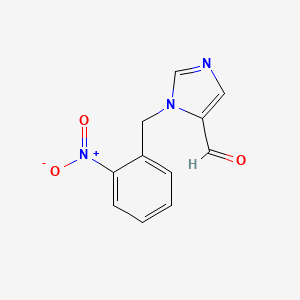
![(2,4,9,10,11,13-hexaacetyloxy-3a-hydroxy-2,5,8,8-tetramethyl-12-methylidene-3,4,5,9,10,11,13,13a-octahydro-1H-cyclopenta[12]annulen-1-yl) benzoate](/img/structure/B15146597.png)
![(1S,2S,5R,8S,10S,11R)-9,10-dihydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadec-13-ene-7,15-dione](/img/structure/B15146600.png)

![4-[(tert-butoxycarbonyl)amino]-3-hydroxy-5-(1H-indol-3-yl)pentanoic acid](/img/structure/B15146611.png)
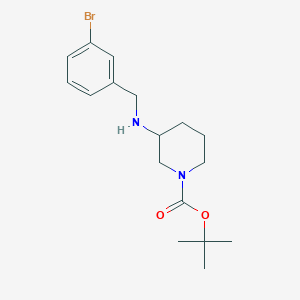
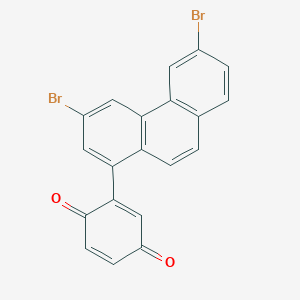
![ethyl 5-methyl-2-[2-(trifluoromethoxy)phenyl]-1H-imidazole-4-carboxylate](/img/structure/B15146628.png)
